molecular formula C20H20N2OS B13883755 Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-97-3

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

Cat. No.: B13883755
CAS No.: 832102-97-3
M. Wt: 336.5 g/mol
InChI Key: UDFINEKTIZVXIB-UHFFFAOYSA-N
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Description

The compound Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a synthetic piperidine derivative featuring a 4-phenyl substituent on the piperidine ring and a 1-carbonyl group linked to a 5-aminobenzo[b]thiophene moiety. This structure combines the conformational flexibility of the piperidine scaffold with the aromatic and electronic properties of the benzo[b]thiophene system. Piperidine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic adaptability and ability to interact with diverse biological targets .

Properties

CAS No.

832102-97-3

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H20N2OS/c21-17-6-7-18-16(12-17)13-19(24-18)20(23)22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11,21H2

InChI Key

UDFINEKTIZVXIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction or functionalization of the piperidine ring, often starting from 1-substituted piperidones.
  • Introduction of the 4-phenyl substituent onto the piperidine ring, frequently via Grignard or organolithium reagents.
  • Attachment of the 5-aminobenzo[b]thien-2-yl carbonyl moiety through acylation or carbonylation reactions.
  • Protection and deprotection steps to manage functional groups during synthesis.

Preparation of 4-Phenylpiperidine Core

A key intermediate in the synthesis is 4-phenylpiperidine or its derivatives. According to patent US20040171837A1, 4-amino-4-phenylpiperidines can be prepared via a multi-step process starting from 1-benzyl-4-piperidone or 1-protected 4-piperidone derivatives. The general steps include:

  • Formation of cyanohydrin from 1-benzyl-4-piperidone hydrochloride using potassium cyanide in a biphasic system.
  • Reaction of the cyanohydrin intermediate with benzylmethylamine or other N-protected alkylamines to form 1-benzyl-4-cyano-4-(N-substituted amino)piperidine.
  • Grignard reaction with phenylmagnesium bromide to introduce the 4-phenyl substituent.
  • Subsequent deprotection and hydrogenation steps to yield 4-amino-4-phenylpiperidine derivatives.

This method allows for variation in the N-substituents and provides a route to variously substituted 4-alkylamino-4-phenylpiperidines, which are important intermediates for further functionalization.

Introduction of the 5-Aminobenzo[b]thien-2-yl Carbonyl Group

The 5-aminobenzo[b]thien-2-yl moiety is a heteroaromatic system containing sulfur, and its incorporation as a carbonyl substituent on the piperidine nitrogen requires specific acylation techniques.

Detailed Stepwise Preparation Protocol (Inferred and Adapted)

Step Reaction Conditions Notes
1. Cyanohydrin Formation 1-benzyl-4-piperidone hydrochloride + KCN Biphasic toluene/water, 15-45°C Forms 1-benzyl-4-cyano-piperidine intermediate
2. Amine Addition Cyanohydrin + N-benzylmethylamine 40-45°C, 6-10 h Forms 1-benzyl-4-cyano-4-(N-substituted amino)piperidine
3. Grignard Reaction Intermediate + phenylmagnesium bromide 15-25°C, 2 h Introduces 4-phenyl substituent
4. Workup and Salt Formation Acid/base washes, oxalic acid precipitation Room temperature to reflux Isolates 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine dioxalate
5. Hydrogenation and Deprotection Pd/C catalyst, methanol, 45°C, 24 h Removes benzyl protecting groups
6. Acylation with 5-Aminobenzo[b]thien-2-yl Carbonyl Coupling agents (e.g., DCC, EDC) Anhydrous conditions, room temperature or mild heating Forms final amide bond

This sequence is adapted from the detailed methods for 4-amino-4-phenylpiperidine derivatives and incorporates the acylation step for the benzo[b]thienyl carbonyl group.

Analytical and Purification Considerations

  • Purification: Intermediate and final compounds are typically purified by crystallization from ethanol, acetone, or butanol mixtures, often as oxalate salts to improve stability and handling.
  • Characterization: Melting points, NMR spectroscopy, and chromatographic methods are used to confirm structure and purity.
  • Hydrogenation: Catalytic hydrogenation over 5% Pd/C is employed to remove benzyl protecting groups without affecting other sensitive functionalities.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Temperature Time Yield (Example) Notes
Cyanohydrin Formation 1-benzyl-4-piperidone HCl, KCN 15-45°C 3 h addition + heating ~90% Biphasic system
Amine Addition N-benzylmethylamine 40-45°C 6-10 h High Forms amino-cyano intermediate
Grignard Reaction Phenylmagnesium bromide 15-25°C 2 h ~85% Introduces phenyl group
Hydrogenation Pd/C, MeOH 45°C 24 h ~80% Debenzylation
Acylation 5-aminobenzo[b]thien-2-yl carboxylic acid derivative, coupling agent RT to mild heat Several hours Variable Amide bond formation

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparison of the target compound with structurally related piperidine derivatives, focusing on substituent effects and reported biological activities:

Compound Key Substituents Biological Target/Activity Key Findings Reference
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- (Target) 4-Phenyl, 5-aminobenzo[b]thien-2-yl carbonyl Hypothesized: Enzymes/receptors (e.g., opioid, AChE) Predicted enhanced binding due to aromatic π-π interactions and H-bonding.
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) 1-Benzyl, 5,6-dimethoxyindanone methyl Acetylcholinesterase (AChE) inhibitor (IC₅₀ = 5.7 nM) High selectivity for AChE over BChE (1250-fold). Prolonged in vivo activity.
4-Piperidinyl-benzaldehyde thiosemicarbazones (5a–s) 4-Piperidinyl benzaldehyde + thiosemicarbazide Anticancer, antimicrobial Thiosemicarbazone moiety enhances metal chelation, improving bioactivity.
1-((4-Amino-2,3-dihydro-3-(2-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl) 4-Phenyl, thiazolyl-thioxo carbonyl Undisclosed (structural similarity to kinase inhibitors) Thioxo-thiazole may confer redox activity or metal-binding capacity.
4-Methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine 4-Methyl, 5-methylthienyl carbonyl Undisclosed (thiophene derivatives often target GPCRs or ion channels) Thiophene’s smaller aromatic system may reduce steric hindrance in binding.
Mu-opioid receptor agonists (4-phenyl piperidine derivatives) 4-Phenyl, variable acyl groups (e.g., benzoyl, arylalkyl) Mu-opioid receptor (IC₅₀ ~ nM range) Aryl acyl groups optimize receptor binding; bulky substituents enhance potency.

Key Structural and Pharmacological Insights

The 4-phenyl substituent on piperidine is a common feature in mu-opioid agonists (e.g., loperamide analogs), where it stabilizes receptor interactions via hydrophobic contacts .

Electronic and Steric Considerations Thiosemicarbazones (e.g., compounds 5a–s) exhibit metal-chelating properties due to their sulfur and nitrogen donors, which are absent in the target compound’s benzo[b]thiophene system. This difference may redirect bioactivity from metalloenzyme inhibition to receptor modulation . The 5-amino group on the benzo[b]thiophene could introduce hydrogen-bonding interactions, similar to the 5,6-dimethoxy groups in E2020, which are critical for AChE inhibition .

Pharmacokinetic Profiles Piperidine derivatives with bulky aromatic acyl groups (e.g., benzo[b]thiophene, indanone) often exhibit improved metabolic stability compared to aliphatic or smaller aryl substituents, as seen in E2020’s prolonged in vivo activity .

Biological Activity

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a piperidine ring linked to a carbonyl group, which is further attached to a 5-aminobenzo[b]thien moiety and a phenyl group. This unique combination of functional groups suggests diverse biological activities, making it a subject of interest for pharmacological research.

  • Molecular Formula : C₁₄H₁₆N₂OS
  • Molecular Weight : Approximately 256.36 g/mol
  • Structural Features : The compound contains a piperidine ring, a benzo[b]thiophene moiety, and a phenyl group, contributing to its unique chemical reactivity and biological activities .

Antimicrobial Properties

Preliminary studies indicate that Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exhibits notable antimicrobial activity. Research on similar piperidine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, compounds with the piperidine nucleus have demonstrated antibacterial and antifungal effects .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Early investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific molecular targets such as enzymes or receptors that are crucial in cancer pathways. This aligns with findings from related studies on piperidine derivatives which have shown promise in cancer treatment .

Enzyme Inhibition

Piperidine derivatives are known for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The potential of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- to act as an AChE inhibitor could position it as a valuable candidate for further research in this area .

The mechanism of action for Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is thought to involve interactions with specific biological targets. These interactions can lead to the inhibition of key enzymes or receptors involved in disease pathways, thus influencing therapeutic outcomes .

Comparative Analysis with Related Compounds

To better understand the biological activity of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-, it is useful to compare it with other related compounds. The table below summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Biological Activities
PiperidineSix-membered ring with one nitrogen atomBasic structure; limited biological activity
PyridineSix-membered aromatic ring with one nitrogenEnhanced stability; varied biological effects
PiperazineSix-membered ring with two nitrogen atomsGreater basicity; diverse pharmacological properties
Piperidine DerivativesVarious substitutions on the piperidine ringAntimicrobial, anticancer activities

The uniqueness of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl lies in its specific combination of structural elements that provide distinct chemical reactivity and potential biological activities not found in simpler derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives:

  • Antimicrobial Activity Study : A study evaluated various piperidine derivatives against multiple bacterial strains and found significant antibacterial properties linked to their structural features .
  • Anticancer Evaluation : Research focused on the anticancer effects of similar compounds showed that modifications in their structure could lead to enhanced efficacy against cancer cells .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition demonstrated that certain piperidine derivatives effectively inhibited AChE, highlighting their potential use in treating neurodegenerative diseases .

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